2-(2-aminoethoxy)acetic Acid
Overview
Description
“2-(2-aminoethoxy)acetic Acid” is an amino acid . The molecular formula is C4H9NO3 . It is also known by other names such as (2-Amino-ethoxy)-acetic acid, 5-amino-3-oxapentanoic acid, and aminoethoxyacetic acid .
Synthesis Analysis
The synthesis of “this compound” derivatives involves converting 2-(2-(2-chloroethoxy)ethoxy)-ethanol to an azide derivative. This derivative is then reacted with triphenylphosphine, followed by reaction with water. Sodium carbonate and R-Cl are added to obtain an R-derivative, where R is selected from the group consisting of allyloxycarbonyl, fluorenyl-methoxycarbonyl, tertbutyloxycarbonyl, and benzyloxycarbonyl. The R-derivative is then oxidized with 2,2,6,6-tetramethyl-1-piperidinyloxy to give the (2-(2-aminoethoxy)ethoxy) acetic acid derivative .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) and the Canonical SMILES string: C(COCC(=O)O)N .
Chemical Reactions Analysis
The amine group in “this compound” is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 119.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 .
Scientific Research Applications
Biotechnological Applications
Enhanced Biological Phosphorus Removal : A study by Hood & Randall (2001) explored the response of enhanced biological phosphorus removal biomass to organic substrates, including volatile fatty acids and amino acids. This research highlights the biotechnological potential of amino acids in wastewater treatment processes.
Pesticide Sensitive Membrane Electrode : Khan & Akhtar (2011) investigated the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate, a nano-composite used in a pesticide-sensitive membrane electrode. This study demonstrates the use of amino acid derivatives in environmental monitoring tools Khan & Akhtar (2011).
Chemical Synthesis and Material Science
Cross-linking Reagents for Liposomes : Frisch, Boeckler, & Schuber (1996) synthesized new thiol-reactive heterobifunctional reagents, including derivatives of amino acids, for coupling peptides to liposomes. This research points to the significance of amino acid derivatives in the field of biochemical conjugation and drug delivery systems Frisch, Boeckler, & Schuber (1996).
Crystal Structures in Organic Chemistry : Byriel, Lynch, Smith, & Kennard (1991) focused on the crystal structures of carboxylic-acids, including phenoxy acetic acid derivatives. This research underscores the role of amino acids in understanding the structural aspects of organic compounds Byriel et al. (1991).
Medical and Pharmaceutical Research
Synthesis of Pharmaceuticals : Ghoshal & Patel (2021) developed an electrochemical method for the synthesis of 2-aminobenzoxazole using acetic acid, demonstrating the pharmaceutical application of acetic acid derivatives in synthesizing medically relevant compounds Ghoshal & Patel (2021).
Antioxidant and Enzyme Inhibitory Studies : Ikram et al. (2015) studied the antioxidant properties and xanthine oxidase inhibitory activities of amino acid derivatives, highlighting their potential in developing new therapeutic agents Ikram et al. (2015).
Properties
IUPAC Name |
2-(2-aminoethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRLUBOJIGSVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457492 | |
Record name | 2-(2-aminoethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-71-9 | |
Record name | 2-Aminoethoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-aminoethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOETHOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKE1SR1DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the flexibility of 2-(2-Aminoethoxy)acetic acid influence its interaction with mitochondrial processing peptidase (MPP)?
A1: Research suggests that the flexibility of AEA plays a crucial role in its interaction with MPP. When AEA was introduced into a synthetic peptide mimicking the extension peptide of malate dehydrogenase, specifically between the distal and proximal residues recognized by MPP, it enhanced the efficiency of substrate processing []. This finding indicates that the flexible nature of AEA likely allows the peptide to adopt a conformation optimal for recognition and cleavage by MPP.
Q2: What is the role of this compound in the synthesis of Satsuma Lutai?
A2: AEA and its longer chain analog, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, are key components in a novel solid-phase synthesis method for Satsuma Lutai, a biologically active peptide []. The process involves coupling these molecules to a peptide resin, contributing to a simplified procedure with a shorter synthesis cycle and higher product yield compared to traditional methods. This highlights the potential of AEA as a building block in peptide synthesis.
Q3: Can this compound be utilized to modify peptides for antiviral applications?
A3: Yes, research suggests that incorporating AEA into antiviral peptides can enhance their effectiveness. Specifically, conjugating AEA to an antiviral peptide through a maleimide linker, potentially coupled to serum albumin, has been explored as a strategy to improve the lifespan and efficacy of fusion inhibitor peptides against viral infections []. This modification could lead to the development of more potent and longer-lasting antiviral therapies.
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